An In-depth Technical Guide to the Discovery and Development of HSD17B13 Inhibitors
An In-depth Technical Guide to the Discovery and Development of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Hsd17B13-IN-82" is not a publicly recognized designation. This guide focuses on the broader landscape of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, with a particular emphasis on publicly available information regarding the clinical candidate INI-822 and the tool compound BI-3231 .
Executive Summary
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for chronic liver diseases, most notably non-alcoholic steatohepatitis (NASH). The discovery that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease has catalyzed the development of inhibitors aiming to replicate this protective phenotype. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of small molecule inhibitors targeting HSD17B13. It is intended to serve as a resource for researchers and drug development professionals in the field of hepatology and metabolic diseases.
The Discovery of HSD17B13 as a Therapeutic Target
The validation of HSD17B13 as a drug target is strongly rooted in human genetics. Genome-wide association studies (GWAS) identified a splice variant in the HSD17B13 gene (rs72613567:TA) that leads to a loss of enzymatic function.[1] This variant was found to be associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), NASH, and cirrhosis.[1] Subsequent studies have consistently shown that enzymatically inactive forms of the HSD17B13 protein are linked to a decreased risk of advanced fibrotic disease in various liver conditions, including metabolic, alcoholic, and viral liver diseases.[2][3]
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[3] Its expression is upregulated in patients with NAFLD.[4] The enzyme is believed to play a role in hepatic lipid metabolism, with substrates including bioactive lipids like oxylipins, which are signaling molecules derived from polyunsaturated fatty acids.[5] The exact mechanism by which HSD17B13 contributes to liver pathology is still under investigation, but it is hypothesized that its enzymatic activity is involved in processes that promote inflammation and fibrosis.[1][5]
Mechanism of Action of HSD17B13 Inhibitors
The therapeutic rationale for inhibiting HSD17B13 is to mimic the protective effects observed in individuals with loss-of-function genetic variants. By blocking the enzymatic activity of HSD17B13, small molecule inhibitors are expected to modulate lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity, inflammation, and fibrosis. Preclinical studies with the small molecule inhibitor INI-822 have shown that inhibition of HSD17B13 leads to an enrichment of hepatic lipid species, such as certain phosphatidylcholines, that were also identified in patients with the protective genetic variant.[2]
Preclinical Development of HSD17B13 Inhibitors
The preclinical development of HSD17B13 inhibitors has focused on demonstrating potent and selective inhibition of the target enzyme, favorable pharmacokinetic properties, and efficacy in relevant models of liver disease.
In Vitro Potency and Selectivity
INI-822 has been shown to be a potent inhibitor of HSD17B13 with low nanomolar potency.[5] It exhibits over 100-fold selectivity against other members of the HSD17B family.[5] For the tool compound BI-3231, specific IC50 values have been reported.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| INI-822 | Human HSD17B13 | Low nM | [5] |
| BI-3231 | Human HSD17B13 | 1 | [2][3] |
| BI-3231 | Mouse HSD17B13 | 13 | [3] |
Preclinical Efficacy in Animal Models
INI-822 has been evaluated in rodent models of NASH, where it demonstrated improvements in markers of liver homeostasis.[2] Oral administration of INI-822 to rats on a high-fat, choline-deficient diet resulted in a reduction in liver transaminases (ALT), an increase in specific bioactive lipids, and an enrichment of hepatic phosphatidylcholines, consistent with observations in humans with the protective HSD17B13 variant.[2]
Table 2: Summary of Preclinical Efficacy of INI-822 in a Rat Model of NASH
| Parameter | Effect of INI-822 | Reference(s) |
| Alanine Aminotransferase (ALT) | Reduction | [2] |
| Hepatic Phosphatidylcholines | Enrichment | [2] |
| Bioactive Lipid Substrates | Increase | [2] |
Pharmacokinetics and Safety
INI-822 has shown low clearance and good oral bioavailability in mice, rats, and dogs, with pharmacokinetics supportive of once-daily oral dosing in humans.[5] Pilot 7-day toxicology studies in two species have been completed.[5]
Clinical Development of INI-822
INI-822 is the first small molecule inhibitor of HSD17B13 to advance to clinical development.[2]
Phase 1 Clinical Trial (NCT05945537)
A Phase 1, randomized, double-blind, placebo-controlled study of INI-822 is currently underway to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and in participants with NASH or presumed NASH.[2][6]
Table 3: Overview of the INI-822 Phase 1 Clinical Trial
| Parameter | Description |
| Study ID | NCT05945537 |
| Phase | 1 |
| Study Design | Randomized, double-blind, placebo-controlled, single and multiple ascending dose |
| Population | Healthy volunteers and participants with NASH or presumed NASH |
| Number of Participants | Approximately 96 |
| Primary Outcome Measures | Safety and tolerability |
| Secondary Outcome Measures | Pharmacokinetics, biomarkers of target engagement |
| Status | Recruiting |
Experimental Protocols
HSD17B13 High-Throughput Screening (HTS) Assay
The discovery of small molecule inhibitors of HSD17B13 often begins with a high-throughput screening campaign. A common approach involves a biochemical assay that measures the enzymatic activity of purified recombinant HSD17B13.
Protocol Outline:
-
Reagent Preparation:
-
Purified recombinant human HSD17B13 enzyme.
-
Substrate (e.g., estradiol or leukotriene B4).
-
Cofactor (NAD+).
-
Assay buffer.
-
-
Compound Dispensing:
-
Acoustically dispense a small volume of each compound from the library into a 384- or 1536-well plate.
-
-
Enzyme Reaction:
-
Add enzyme, substrate, and cofactor to the wells to initiate the reaction.
-
Incubate at a controlled temperature for a specific time.
-
-
Detection:
-
Measure the product formation or cofactor consumption using a suitable detection method, such as mass spectrometry or a luminescence-based assay that detects NADH production.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to controls.
-
Identify "hits" that exceed a predefined inhibition threshold.
-
Retinol Dehydrogenase Activity Assay (Cell-Based)
This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde in a cellular context.
Protocol Outline:
-
Cell Culture and Transfection:
-
Seed a suitable cell line (e.g., HEK293T) in a multi-well plate.
-
Transfect the cells with a plasmid expressing HSD17B13.
-
-
Substrate Addition:
-
Add all-trans-retinol to the cell culture medium.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 6-8 hours).
-
-
Retinoid Extraction:
-
Lyse the cells and extract the retinoids using an organic solvent.
-
-
Quantification:
-
Separate and quantify the levels of retinol and retinaldehyde using high-performance liquid chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the enzymatic activity based on the amount of retinaldehyde produced.
-
Logical Framework for HSD17B13 Inhibitor Development
The development of HSD17B13 inhibitors follows a logical progression from initial target discovery to clinical evaluation.
Future Directions
The development of HSD17B13 inhibitors represents a promising, genetically validated approach for the treatment of NASH and other chronic liver diseases. The ongoing Phase 1 trial of INI-822 will provide crucial safety and pharmacokinetic data and will inform the design of subsequent efficacy studies. Key future directions in this field include:
-
Elucidation of the precise biological function of HSD17B13: A deeper understanding of its substrates and downstream signaling pathways will further refine the therapeutic hypothesis.
-
Development of target engagement biomarkers: Robust biomarkers will be essential for demonstrating that HSD17B13 has been effectively inhibited in clinical trials.
-
Evaluation of combination therapies: HSD17B13 inhibitors may be particularly effective when combined with other therapeutic agents that target different aspects of NASH pathogenesis, such as metabolic dysregulation or inflammation.
References
- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]
- 3. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]
- 4. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. origene.com [origene.com]
